Sivelestat sodium

Postoperative ARDS prevention Cardiovascular surgery Randomized controlled trial

Sivelestat sodium (ONO-5046) is a highly selective neutrophil elastase inhibitor (IC50 44 nM, Ki 0.2 µM) with negligible off-target protease activity. Unlike broad-spectrum alternatives (e.g., ulinastatin), its targeted mechanism is supported by clinical evidence showing a 46% relative reduction in ARDS incidence (P<.001) and improved ventilator-free days in ALI/ARDS. Ideal for critical care protocols and inflammation research. Procure the ≥98% purity research grade for in vivo studies and combination therapy models.

Molecular Formula C20H22N2NaO7S
Molecular Weight 457.5 g/mol
CAS No. 150374-95-1
Cat. No. B1662473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSivelestat sodium
CAS150374-95-1
Synonymssodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate
Molecular FormulaC20H22N2NaO7S
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na]
InChIInChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);
InChIKeyYIPPOMHPJSWADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sivelestat Sodium (CAS 150374-95-1): A Selective Neutrophil Elastase Inhibitor for Acute Lung Injury and ARDS


Sivelestat sodium (also referred to as sivelestat sodium hydrate, ONO-5046) is a competitive, small-molecule inhibitor of human neutrophil elastase, a serine protease released by activated neutrophils during inflammatory responses [1]. Approved in Japan (marketed as Elaspol) and the Republic of Korea for the treatment of acute lung injury including acute respiratory distress syndrome in patients with systemic inflammatory response syndrome [2], it acts by blocking neutrophil elastase activity, thereby limiting tissue damage and attenuating inflammatory signaling pathways that contribute to lung injury [3]. Sivelestat sodium exhibits an IC50 of 44 nM (0.044 µM) against human neutrophil elastase with a Ki of 0.2 µM, and demonstrates minimal to no inhibitory activity across a broad panel of other proteases .

Why Sivelestat Sodium Cannot Be Interchanged with Generic Protease Inhibitors


While several anti-inflammatory and protease-inhibiting agents exist in critical care, sivelestat sodium occupies a distinct pharmacological niche as a selective inhibitor of neutrophil elastase rather than a broad-spectrum protease inhibitor. Unlike ulinastatin, a urinary trypsin inhibitor that non-selectively targets multiple serine proteases, sivelestat sodium exhibits an IC50 of 44 nM specifically against human neutrophil elastase with essentially no activity at a range of other proteases [1]. This target specificity is pharmacologically meaningful because neutrophil elastase is a key mediator of endothelial injury, increased vascular permeability, and alveolar epithelial damage in acute lung injury and acute respiratory distress syndrome [2]. Broad-spectrum alternatives such as ulinastatin or aprotinin act on multiple proteolytic pathways simultaneously, which may alter efficacy and safety profiles in distinct ways. The selective mechanism of sivelestat sodium allows for targeted interruption of the neutrophil-driven inflammatory cascade without broadly suppressing other proteolytic systems essential for normal physiological functions [3].

Sivelestat Sodium Comparator Evidence: Quantified Differentiation from Placebo, Ulinastatin, and Standard Care


Reduction in ARDS Incidence and 90-Day Mortality Versus Placebo Following Cardiovascular Surgery

In a single-center randomized placebo-controlled trial enrolling 424 adult patients undergoing cardiovascular surgery, postoperative continuous intravenous infusion of sivelestat sodium (0.2 mg/kg/h starting immediately after ICU admission for up to 7 days) was directly compared to volume-matched saline placebo. Sivelestat significantly reduced the incidence of postoperative ARDS compared to placebo [1].

Postoperative ARDS prevention Cardiovascular surgery Randomized controlled trial

Combination with Ulinastatin Versus Ulinastatin Alone: Improvements in Clinical Outcomes in Sepsis-Associated ARDS

A comparative analysis evaluated sivelestat sodium hydrate combined with ulinastatin versus ulinastatin alone in 84 patients with sepsis-associated ARDS. The observation group receiving sivelestat sodium hydrate in addition to ulinastatin demonstrated superior outcomes across multiple clinical endpoints [1].

Sepsis-associated ARDS Combination therapy Comparative effectiveness

Reduced Ventilator Duration and ICU Stay in Severe Acute Pancreatitis with SIRS Versus Standard Care

A retrospective study of 102 patients with severe acute pancreatitis complicated by systemic inflammatory response syndrome compared outcomes between those receiving sivelestat and those receiving standard care without sivelestat. After 1 week of treatment, the sivelestat group demonstrated significantly reduced duration of organ support [1].

Severe acute pancreatitis SIRS Organ support duration

Ventilator-Free Days and ICU Stay Reduction in ALI/ARDS Associated with Severe Acute Pancreatitis

In a study of 35 patients with severe acute pancreatitis complicated by ALI/ARDS requiring mechanical ventilation, patients receiving sivelestat sodium hydrate were compared to those receiving standard care without sivelestat. The sivelestat group exhibited significantly more ventilator-free days and shorter ICU stays [1].

ALI/ARDS Severe acute pancreatitis Ventilator-free days

In Vitro Selectivity Profile: Sivelestat Sodium Versus Non-Selective Protease Inhibitors

Sivelestat sodium demonstrates high potency and selectivity for neutrophil elastase compared to broad-spectrum protease inhibitors such as ulinastatin, which inhibits multiple serine proteases including trypsin, chymotrypsin, and plasmin. Sivelestat sodium exhibits an IC50 of 44 nM (0.044 µM) against human neutrophil elastase and displays no activity at a range of other proteases [1].

Enzyme selectivity Protease inhibition Target specificity

Meta-Analysis: Mortality Reduction in Septic ARDS Patients Versus Controls

A 2025 systematic review and meta-analysis of 17 studies involving 5,062 patients with septic ARDS evaluated the effectiveness of sivelestat against controls. The analysis found a significant reduction in mortality risk associated with sivelestat treatment [1].

Septic ARDS Mortality reduction Meta-analysis

Sivelestat Sodium: Validated Clinical and Research Application Scenarios Based on Comparative Evidence


Postoperative ARDS Prophylaxis in High-Risk Cardiovascular Surgery

Based on the randomized placebo-controlled trial evidence showing a 46% relative reduction in ARDS incidence (16.8% vs 31.2%, P < .001) and a 79% relative reduction in 90-day mortality (1.1% vs 5.2%, P = .02) [1], sivelestat sodium should be prioritized for prophylactic continuous intravenous infusion (0.2 mg/kg/h for up to 7 days postoperatively) in adult patients undergoing coronary artery bypass grafting, valve surgery, ascending aortic reconstruction, or combined cardiac procedures who are at elevated risk for postoperative pulmonary complications. This application is supported by biomarker evidence demonstrating significant suppression of postoperative neutrophil elastase, IL-6, and other inflammatory mediators [1].

Combination Therapy with Ulinastatin for Sepsis-Associated ARDS

In patients with sepsis-associated ARDS already receiving ulinastatin, the addition of sivelestat sodium hydrate improves the total effective rate from 80.95% to 95.24% (P < .05) and is associated with significantly lower Murray Lung Injury Scores, SOFA scores, and APACHE II scores compared to ulinastatin monotherapy [2]. Although the observed mortality reduction from 52.38% to 35.71% did not reach statistical significance in this specific study (P > .05), the improvements in mechanical ventilation duration, ICU stay, and antimicrobial medication duration support the procurement of sivelestat sodium for use in combination protocols rather than as a standalone replacement for existing therapies [2].

Organ Support Duration Reduction in Severe Acute Pancreatitis with SIRS

For patients with severe acute pancreatitis complicated by systemic inflammatory response syndrome, sivelestat sodium administration is associated with statistically significant reductions in both ventilator use duration (P = 0.0400) and ICU length of stay (P = 0.0495) compared to standard care without sivelestat [3]. In the subset of severe acute pancreatitis patients who develop ALI/ARDS requiring mechanical ventilation, sivelestat sodium provides a 27.5% increase in ventilator-free days (18.1 days vs 14.2 days, P < .01) and a 28.5% reduction in ICU stay (10.3 days vs 14.4 days, P < .01) [4]. These outcomes are particularly relevant for institutions seeking to reduce ICU resource utilization and ventilator-associated complications in this high-morbidity patient population.

Preclinical Research Requiring Selective Neutrophil Elastase Inhibition

For in vitro and in vivo research applications requiring specific inhibition of neutrophil elastase without confounding off-target protease effects, sivelestat sodium is the appropriate choice due to its demonstrated selectivity profile: IC50 of 44 nM against human neutrophil elastase with no detectable activity at a range of other proteases [5]. This contrasts with broad-spectrum alternatives like ulinastatin, which inhibit multiple serine proteases simultaneously. Sivelestat sodium also inhibits NF-κB activation and LTB4-induced neutrophil transmigration in vitro [5], making it suitable for mechanistic studies of neutrophil-driven inflammatory pathways in ALI/ARDS, ischemia-reperfusion injury, and sepsis models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sivelestat sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.